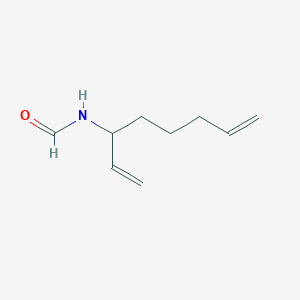

N-Octa-1,7-dien-3-ylformamide

Description

Structure

3D Structure

Properties

CAS No. |

91259-15-3 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

N-octa-1,7-dien-3-ylformamide |

InChI |

InChI=1S/C9H15NO/c1-3-5-6-7-9(4-2)10-8-11/h3-4,8-9H,1-2,5-7H2,(H,10,11) |

InChI Key |

DHKDDWWOQBYNMU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC(C=C)NC=O |

Origin of Product |

United States |

Synthetic Methodologies for N Octa 1,7 Dien 3 Ylformamide

Retrosynthetic Analysis of N-Octa-1,7-dien-3-ylformamide

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. youtube.com It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.comresearchgate.netslideshare.net For this compound, the primary disconnection is the formyl group, which points to formylation of a corresponding amine precursor.

Primary Disconnections:

C-N Bond Disconnection (Formyl Group): The most evident retrosynthetic step is the disconnection of the amide bond. This suggests that this compound can be synthesized from octa-1,7-dien-3-ylamine and a formylating agent. This approach simplifies the target molecule to a more accessible amine precursor.

C-N Bond Disconnection (Amine Group): Further disconnection of the amine precursor, octa-1,7-dien-3-ylamine, can be envisioned through various routes. One common strategy is the reductive amination of a corresponding ketone, octa-1,7-dien-3-one. nih.gov Alternatively, the amine can be derived from the corresponding alcohol, octa-1,7-dien-3-ol, through processes like the Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an ammonia (B1221849) equivalent.

Convergent vs. Linear Synthesis:

Classical Organic Synthesis Approaches

The direct formylation of octa-1,7-dien-3-ylamine stands as a primary method for the synthesis of this compound. A variety of formylating agents can be employed for this transformation, each with its own set of reaction conditions and efficiencies.

Common formylating agents include:

Formic acid: This is a straightforward and cost-effective reagent, often used with a dehydrating agent to drive the reaction to completion.

Acetic formic anhydride (B1165640): A mixed anhydride that can provide mild and efficient formylation. orgsyn.org

Ethyl formate (B1220265): Can be used as both a reagent and a solvent in some cases, typically requiring elevated temperatures.

N,N-Dimethylformamide (DMF): While a common solvent, under certain conditions with reagents like phosphorus oxychloride (Vilsmeier-Haack reaction), it can act as a formylating agent.

The choice of formylating agent and reaction conditions would be optimized based on the stability of the dienyl system in octa-1,7-dien-3-ylamine and the desired purity of the final product. The precursor, octa-1,7-dien-3-ylamine, is accessible through methods such as the reductive amination of octa-1,7-dien-3-one. nih.govchemsrc.com

An alternative to the formylation of the amine is the construction of the amide bond starting from an alcohol precursor, octa-1,7-dien-3-ol. This alcohol can be sourced or synthesized through various means, such as the reduction of the corresponding ketone or the addition of a suitable organometallic reagent to an aldehyde.

Key amidation strategies from the alcohol include:

Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to the formamide (B127407) using formamide as the nucleophile, in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). This method is known for its mild conditions and stereochemical inversion at the alcohol center.

Activation and Nucleophilic Substitution: The hydroxyl group of octa-1,7-dien-3-ol can be converted into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a formamide anion or an equivalent nitrogen nucleophile would yield the desired product.

The availability and stereochemistry of the starting octa-1,7-dien-3-ol are crucial considerations for these approaches. Similar structures like octa-1,5-dien-3-ol (B148900) are known intermediates in certain synthetic pathways. thegoodscentscompany.comchemicalbook.com

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. organic-chemistry.orgtcichemicals.compreprints.org While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to construct similar structures. For instance, reactions like the Ugi or Passerini reaction could potentially be adapted to incorporate a dienyl component. organic-chemistry.org

A convergent synthesis approach would involve preparing key fragments of the molecule separately before their final assembly. nih.govfrontiersin.org For this compound, this could entail:

Synthesis of a suitable C5 fragment containing one of the terminal alkenes.

Synthesis of a C3 fragment with the other alkene and the nitrogen functionality.

Coupling of these two fragments.

Catalytic Synthetic Routes

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The readily available and inexpensive 1,7-octadiene (B165261) serves as an excellent starting material for the synthesis of functionalized eight-carbon chains. wikipedia.orgnih.govchemicalbook.com

A potential catalytic route to this compound could involve the selective functionalization of 1,7-octadiene. For example, a palladium-catalyzed hydroamination or related reaction could introduce the nitrogen functionality at the allylic position. Subsequent formylation would then yield the target molecule. The development of such a catalytic system would need to address challenges of regioselectivity to favor the formation of the 3-amino isomer over other possibilities.

While direct catalytic routes to this compound from 1,7-octadiene may not be established, related transition metal-catalyzed reactions on dienes are well-documented. For instance, palladium-catalyzed reactions are known to facilitate the coupling of dienes with various nucleophiles. researchgate.netbeilstein-journals.org

Organocatalysis in the Synthesis of this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free approach to synthesizing this compound, particularly in the crucial N-formylation step or the asymmetric construction of its chiral backbone.

One potential organocatalytic route involves the formylation of the precursor, octa-1,7-dien-3-amine, using carbon dioxide as a C1 source. rsc.org This transformation can be catalyzed by simple organic salts, such as tetrabutylammonium (B224687) acetate (B1210297) (TBAA), in the presence of a hydrosilane. rsc.org This method is notable for its use of a waste product (CO2) as a chemical feedstock. The reaction proceeds through the formation of a silyl (B83357) formate intermediate, which then formylates the amine.

Alternatively, organocatalysis can be instrumental in the asymmetric synthesis of the chiral amine precursor. Chiral phosphoric acids (CPAs) or chiral amine catalysts, like diarylprolinol silyl ethers, are known to catalyze the enantioselective addition of various nucleophiles to imines, a key strategy for forming chiral C-N bonds. beilstein-journals.orgrsc.org For instance, a hypothetical asymmetric aza-Henry-type reaction of an appropriate nitroalkene with an imine precursor could be catalyzed by a cooperative cation-binding organocatalyst to generate a chiral nitro-amine, which can then be converted to the desired octa-1,7-dien-3-amine. bohrium.com

Table 1: Plausible Organocatalytic Methods for Key Synthetic Steps

| Synthetic Step | Catalyst Type | Reactants | Potential Advantages | Reference for Analogy |

|---|---|---|---|---|

| N-Formylation | Ammonium Salt (TBAA) | Octa-1,7-dien-3-amine, CO₂, Hydrosilane | Metal-free, Utilizes CO₂ | rsc.org |

| Asymmetric C-N Bond Formation | Chiral Phosphoric Acid (CPA) | Imine + Allyl Nucleophile | High enantioselectivity for chiral amine synthesis | beilstein-journals.org |

| Asymmetric C-N Bond Formation | Chiral Diamine/Cation Binding | Nitroalkene + Imine Precursor | Access to chiral nitro-amine intermediates | bohrium.com |

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure this compound hinges on the stereoselective creation of the chiral center at the C3 position. This is typically achieved through the synthesis of a chiral precursor, namely (R)- or (S)-octa-1,7-dien-3-amine.

A prominent strategy is the catalytic asymmetric allylation of an imine derived from pent-4-enal. Chiral 3,3'-diaryl-BINOL catalysts, in conjunction with an allylboron reagent, have been successfully used for the asymmetric organocatalytic allylation of N-acylimines, achieving high yields and excellent enantioselectivities for analogous homoallylic amines. beilstein-journals.org This approach would construct the C3 stereocenter and install the C1-C2 vinyl group simultaneously.

Another powerful method is the transition-metal-catalyzed asymmetric synthesis of chiral allylic amines. bohrium.com Palladium-catalyzed asymmetric allylic amination (AAA) is a well-established technique. This could involve the reaction of a suitable amine source with a racemic or prochiral allylic substrate, such as octa-1,7-dien-3-yl acetate, in the presence of a palladium catalyst and a chiral ligand.

Furthermore, the stereoselective synthesis of related N-allyl amides has been achieved through oxidative cyclization using chiral iodoarene catalysts, yielding highly enantioenriched oxazolines that serve as precursors to chiral amines. mdpi.comresearchgate.netchemrxiv.org This methodology could be adapted to construct the required stereocenter.

Table 2: Comparison of Potential Stereoselective Strategies for Octa-1,7-dien-3-amine Synthesis

| Strategy | Catalyst/Reagent Type | Key Transformation | Typical Enantioselectivity (Analogous Systems) | Reference for Analogy |

|---|---|---|---|---|

| Asymmetric Organocatalytic Allylation | Chiral BINOL derivative | Allylation of an imine | 90-99% ee | beilstein-journals.org |

| Palladium-Catalyzed Asymmetric Allylic Amination | Pd-complex with chiral ligand (e.g., Trost ligand) | Substitution of an allylic leaving group | >95% ee | researchgate.net |

| Asymmetric Oxidative Cyclization | Chiral Iodoarene Catalyst | Cyclization of N-allyl amide to oxazoline | up to 98% ee | chemrxiv.org |

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves designing processes that are efficient, produce minimal waste, and utilize renewable resources. tandfonline.com

Solvent-Free and Atom-Economical Syntheses

The final N-formylation step is an ideal target for green chemistry improvements. Traditional amide synthesis often relies on coupling reagents that generate significant waste, resulting in poor atom economy. ucl.ac.uklongdom.org

Solvent-Free Synthesis: The N-formylation of amines can be conducted efficiently under solvent-free (neat) conditions. A simple and cost-effective procedure involves heating the precursor amine, octa-1,7-dien-3-amine, with formic acid or ethyl formate. tandfonline.comscholarsresearchlibrary.com This approach avoids the use of organic solvents, simplifying workup and reducing environmental impact. acs.org Some protocols achieve high yields at moderate temperatures (e.g., 60 °C) without the need for any catalyst. tandfonline.com Metal- and solvent-free conditions have also been reported using substitute formamides as the amino source, though this would be for a different synthetic direction. nih.gov

Atom-Economical Synthesis: Atom economy is a measure of how efficiently reactant atoms are incorporated into the final product. rsc.org

Direct Formylation: The reaction of octa-1,7-dien-3-amine with formic acid is highly atom-economical, producing only water as a byproduct. The atom economy is theoretically very high.

Catalytic CO₂ Utilization: The organocatalytic route using CO₂ and a hydrosilane is another excellent example of an atom-economical process. rsc.org

Dehydrogenative Coupling: Catalytic acceptorless dehydrogenative coupling of an alcohol (octa-1,7-dien-3-ol) and an amine source represents a highly atom-economical pathway to amides, generating only hydrogen gas as a byproduct. rsc.orgnih.gov

In contrast, methods using stoichiometric activating agents like carbodiimides (DCC) or chlorinating agents (thionyl chloride) exhibit significantly lower atom economy due to the generation of high molecular weight byproducts. ucl.ac.uk

Table 3: Atom Economy Comparison of Hypothetical N-Formylation Methods

| Method | Formylating Agent / Reagents | Byproducts | Theoretical Atom Economy | Green Chemistry Merit |

|---|---|---|---|---|

| Direct Formylation | Formic Acid (HCOOH) | H₂O | High atom economy, simple | |

| Catalytic CO₂ Reduction | CO₂ + Silane (e.g., PhSiH₃) | Silyloxane | Uses waste CO₂, catalytic | |

| Acid Chloride Route | Formyl Chloride (from HCOOH + SOCl₂) | HCl, SO₂ | Poor atom economy, hazardous reagents | |

| Peptide Coupling | HCOOH + DCC | Dicyclohexylurea (DCU) | Very poor atom economy, solid waste |

Utilization of Renewable Feedstocks

A key aspect of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. wordpress.comyoutube.com The entire carbon framework of this compound can plausibly be derived from biomass. nih.gov

The C8 backbone can be constructed from 1,7-octadiene. wikipedia.org 1,7-Octadiene is produced commercially via the dimerization of butadiene. google.com Butadiene itself is a top-tier platform chemical that can be manufactured from renewable feedstocks. nrel.gov The primary route is through the dehydration of bio-ethanol, which is produced by fermenting sugars derived from lignocellulosic biomass (e.g., corn stover, switchgrass) or other plant sources. nih.gov

The formyl group (-CHO) can also be sourced renewably. Formic acid is a potential product of biomass processing or the catalytic hydrogenation of carbon dioxide. rsc.org Therefore, a fully bio-based synthesis of this compound is conceivable.

Table 4: Plausible Renewable Pathway to this compound

| Molecule Fragment | Key Intermediate | Renewable Feedstock | Conversion Process |

|---|---|---|---|

| C8 Dienyl Backbone | Butadiene | Biomass (e.g., Sugars, Lignocellulose) | Fermentation to Ethanol → Dehydration to Butadiene |

| C8 Dienyl Backbone | 1,7-Octadiene | Butadiene (from biomass) | Catalytic Dimerization |

| Formyl Group | Formic Acid | Biomass or CO₂ | Biomass Oxidation or CO₂ Hydrogenation |

Chemical Reactivity and Mechanistic Investigations of N Octa 1,7 Dien 3 Ylformamide

Reactivity of the Dienyl Moiety

The presence of two terminal alkene groups in the octa-1,7-diene backbone is the primary site of reactivity within the dienyl moiety. These double bonds are susceptible to a variety of reactions common to alkenes.

Electrophilic Addition Reactions to the Alkene Bonds (e.g., hydrohalogenation, hydration)

The alkene C=C double bonds in N-Octa-1,7-dien-3-ylformamide readily undergo electrophilic addition reactions. In these reactions, an electrophile (E+) adds to one of the carbon atoms of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu-). The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom that has more hydrogen atoms, leading to the more stable carbocation.

For this compound, the two terminal double bonds (C1=C2 and C7=C8) will react similarly. For instance, in hydrohalogenation with H-X (where X = Cl, Br, I), the hydrogen atom will add to C1 and C8, while the halide will add to the more substituted C2 and C7 positions. Similarly, acid-catalyzed hydration would yield secondary alcohols.

Table 1: Predicted Products of Electrophilic Addition to this compound This table presents the predicted major products based on Markovnikov's rule for the addition of various electrophilic reagents to the terminal alkenes of the title compound.

| Reagent | Product of Addition at C1=C2 | Product of Addition at C7=C8 |

| H-Br | N-(2-bromo-oct-7-en-3-yl)formamide | N-(7-bromo-oct-1-en-3-yl)formamide |

| H₂O, H⁺ | N-(2-hydroxy-oct-7-en-3-yl)formamide | N-(7-hydroxy-oct-1-en-3-yl)formamide |

Cycloaddition Reactions, including Diels-Alder Reactions

The dienyl group in this compound can participate in cycloaddition reactions. While the isolated double bonds are not configured for a direct Diels-Alder reaction, isomerization to a conjugated 1,3-diene system under thermal or catalytic conditions would enable it to act as a diene. The resulting conjugated diene can then react with a suitable dienophile in a [4+2] cycloaddition to form a six-membered ring. mdpi.comresearchgate.net

The Diels-Alder reaction is a concerted, stereospecific process that is highly valuable in synthetic organic chemistry for its efficiency in constructing cyclic systems. mdpi.com The reactivity of the diene is enhanced by electron-donating groups, and the reaction proceeds most readily with electron-deficient dienophiles. researchgate.net

Table 2: Potential Diels-Alder Adducts from an Isomerized this compound Derivative This table shows potential cycloadducts formed from the reaction between a hypothetical conjugated isomer of the title compound and various dienophiles.

| Dienophile | Product Structure Class |

| Maleic anhydride (B1165640) | Substituted cyclohexene (B86901) dicarboxylic anhydride |

| N-Phenylmaleimide | Substituted N-phenyl-cyclohexene dicarboximide |

| Dimethyl acetylenedicarboxylate | Substituted 1,4-cyclohexadiene dicarboxylate |

Olefin Metathesis Reactions (e.g., ring-closing metathesis, cross-enyne metathesis)

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal-alkylidene complexes, such as Grubbs' or Schrock catalysts. harvard.edu

Given its structure as a diene with two terminal alkenes, this compound is an ideal substrate for Ring-Closing Metathesis (RCM). wikipedia.org In this intramolecular reaction, the two terminal alkene groups react to form a cyclic alkene and a volatile small molecule, typically ethylene. wikipedia.org The reaction proceeds through a metallacyclobutane intermediate and is driven to completion by the entropically favorable release of ethylene gas. harvard.eduwikipedia.org RCM of this compound would be expected to yield a six-membered nitrogen-containing heterocyclic precursor. Catalyst choice is crucial, with second and third-generation Grubbs' catalysts showing high activity and functional group tolerance. nih.gov

Cross-enyne metathesis (CEYM) is an intermolecular reaction between an alkene and an alkyne to form a conjugated 1,3-diene. nih.govorganic-chemistry.orgchim.it While less directly applicable to the diene itself, this methodology highlights the versatility of metathesis catalysts in forming diene systems that can subsequently undergo other transformations like Diels-Alder reactions. nih.govchim.it

Table 3: Expected Outcome of Ring-Closing Metathesis (RCM) of this compound This table outlines the expected product and conditions for the RCM of the title compound using common ruthenium-based catalysts.

| Catalyst | Typical Conditions | Expected Major Product | Byproduct |

| Grubbs' 1st Generation | Toluene, reflux | N-(cyclohex-3-en-1-yl)formamide | Ethylene |

| Grubbs' 2nd Generation | Dichloromethane, 40°C | N-(cyclohex-3-en-1-yl)formamide | Ethylene |

| Hoveyda-Grubbs' 2nd Gen. | Toluene, 80°C | N-(cyclohex-3-en-1-yl)formamide | Ethylene |

Polymerization and Oligomerization Studies

The terminal alkene functionalities of this compound make it a potential monomer for polymerization and oligomerization reactions. These processes can proceed through various mechanisms, including radical, cationic, or coordination polymerization.

In the context of olefin metathesis, if the cyclic product formed via RCM is strained (e.g., a smaller ring), it could potentially undergo Ring-Opening Metathesis Polymerization (ROMP). In ROMP, a cyclic alkene is converted into a long-chain polymer containing repeating unsaturated units. harvard.edu While the expected six-membered ring from RCM is relatively stable, specific catalysts and conditions could favor polymerization pathways.

Reactivity of the Formamide (B127407) Functional Group

The formamide group (-NH-CHO) is an amide, and its reactivity is dominated by the chemistry of the carbonyl group and the N-H bond.

Hydrolysis Pathways and Mechanisms (acidic and basic catalysis)

The formamide linkage is susceptible to hydrolysis under both acidic and basic conditions to yield octa-1,7-dien-3-amine and formic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the formamide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yield formic acid and the protonated amine. nih.gov The reaction kinetics are typically first-order. nih.gov

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of the amine (octa-1,7-dien-3-amine) from the tetrahedral intermediate.

Deprotonation of the resulting protonated formic acid.

Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion (OH⁻) acts as the nucleophile and directly attacks the carbonyl carbon. mdpi.com This step is typically the rate-determining step and results in the formation of a tetrahedral intermediate. mdpi.com This intermediate then collapses, eliminating the amide anion, which subsequently deprotonates the newly formed formic acid to yield formate (B1220265) and the neutral amine.

Mechanism of Base-Catalyzed Hydrolysis:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral oxyanion intermediate.

Elimination of the amide anion (⁻NH-R).

Acid-base reaction between the amide anion and formic acid to produce the neutral amine and a formate salt.

Non-planar amides can sometimes show unexpected resistance to base-catalyzed hydrolysis due to stereoelectronic effects. mdpi.com However, for a flexible acyclic molecule like this compound, standard hydrolysis kinetics are expected.

Reduction Reactions to Amine or Other Carbonyl Derivatives

The formamide functional group in this compound is susceptible to reduction to yield the corresponding amine or other carbonyl derivatives, depending on the choice of reducing agent and reaction conditions. These transformations are fundamental in synthetic organic chemistry for the introduction of nitrogen-containing moieties and for functional group interconversion.

The most common reduction of a formamide is its complete reduction to an amine. This is typically achieved using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon, followed by elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. For this compound, this would yield N-methyl-octa-1,7-dien-3-amine.

Partial reduction of the formamide group to an aldehyde is a more challenging transformation due to the high reactivity of the formamide. However, this can be achieved using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. The reaction is carefully controlled to prevent over-reduction to the amine.

Another potential reduction pathway involves the decarbonylation of the formamide to yield the corresponding amine without the formyl group's carbon atom. This transformation can be catalyzed by certain transition metals. nih.gov

The presence of the two double bonds in the octa-1,7-dienyl chain introduces a chemoselectivity challenge. Strong reducing agents like LiAlH₄ will typically not reduce isolated carbon-carbon double bonds. However, other catalytic hydrogenation methods (e.g., using H₂ gas and a metal catalyst like palladium on carbon) could potentially reduce the double bonds in addition to the formamide group, leading to a mixture of products. The choice of reducing agent is therefore crucial to selectively target the formamide group.

Below is a table summarizing the expected products from the reduction of this compound with various reducing agents.

| Reagent | Expected Major Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | N-methyl-octa-1,7-dien-3-amine | Complete reduction of the formamide to a secondary amine. |

| Diisobutylaluminum Hydride (DIBAL-H) | Octa-1,7-dien-3-amine | Potential for partial reduction to the primary amine, though over-reduction is possible. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | N-methyl-octanamine | Reduction of both the formamide and the carbon-carbon double bonds. |

N-Substitution and Derivatization Reactions

The nitrogen atom of the formamide group in this compound is nucleophilic and can participate in a variety of N-substitution and derivatization reactions. These reactions are valuable for introducing a wide range of functional groups, which can significantly alter the chemical and physical properties of the molecule.

N-Alkylation: The formamide proton can be removed by a strong base, such as sodium hydride (NaH) or butyllithium (BuLi), to generate a formamide anion. nih.gov This anion can then act as a nucleophile and react with various electrophiles, such as alkyl halides, to form N-alkylated products. For example, reaction with methyl iodide would yield N-methyl-N-octa-1,7-dien-3-ylformamide. The choice of base and solvent can be critical to achieve high yields and avoid side reactions. nih.gov

N-Acylation: Similar to N-alkylation, the formamide anion can react with acylating agents, such as acid chlorides or anhydrides, to form N-acylated derivatives. This reaction introduces an additional carbonyl group, forming an imide-like structure. For instance, reaction with acetyl chloride would produce N-acetyl-N-octa-1,7-dien-3-ylformamide.

The table below provides examples of potential N-substitution and derivatization reactions of this compound.

| Reagent | Product | Reaction Type |

| Sodium Hydride, then Methyl Iodide | N-methyl-N-octa-1,7-dien-3-ylformamide | N-Alkylation |

| Sodium Hydride, then Acetyl Chloride | N-acetyl-N-octa-1,7-dien-3-ylformamide | N-Acylation |

| Sodium Hydride, then Benzyl Bromide | N-benzyl-N-octa-1,7-dien-3-ylformamide | N-Alkylation |

Rearrangement Reactions involving the Formamide Group

The formamide group, in concert with the dienyl system of this compound, can potentially undergo several types of rearrangement reactions. These reactions are often thermally or photochemically induced and can lead to significant structural reorganization of the molecule.

One notable class of rearrangements applicable to the dienyl portion of the molecule are sigmatropic rearrangements. wikipedia.org Specifically, the 1,7-diene system is not ideally set up for a standard uh.eduuh.edu-sigmatropic rearrangement like the Cope rearrangement, which typically involves 1,5-dienes. wikipedia.orgmasterorganicchemistry.comnrochemistry.comjk-sci.com However, the presence of the formamide group could influence other types of sigmatropic shifts or pericyclic reactions.

More directly involving the formamide group are rearrangements like the Hofmann rearrangement. bdu.ac.inmasterorganicchemistry.com This reaction typically converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. bdu.ac.inmasterorganicchemistry.com While this compound is a secondary amide, related rearrangements of N-substituted amides are known.

Another potential rearrangement is the Chapman rearrangement, which involves the thermal conversion of an N-aryl imino ester to the corresponding N,N-diaryl amide. While not directly applicable to the parent compound, derivatives of this compound could be designed to undergo such transformations.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that is a uh.eduuh.edu-sigmatropic rearrangement of an allyl vinyl ether. uh.edulibretexts.org While this compound itself would not undergo a Claisen rearrangement, its structural motif is related to substrates that do, and synthetic modifications could lead to precursors for such reactions.

The following table summarizes potential rearrangement reactions.

| Rearrangement Type | Description | Applicability to this compound |

| Sigmatropic Rearrangement | A pericyclic reaction where a sigma bond moves across a pi system. wikipedia.org | The 1,7-diene system is not ideal for a Cope rearrangement, but other sigmatropic shifts could be possible under certain conditions. |

| Hofmann-type Rearrangement | Conversion of an amide to an amine with loss of the carbonyl group. masterorganicchemistry.com | Analogous rearrangements for secondary amides could potentially occur under specific conditions. |

Interplay between Dienyl and Formamide Reactivities

The presence of both a dienyl system and a formamide group within this compound gives rise to interesting chemical behavior, particularly concerning selectivity in reactions where both functional groups can react.

Chemoselectivity and Regioselectivity in Complex Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, a key chemoselective challenge arises in reactions such as reduction and oxidation. For example, as discussed in section 3.2.2, strong reducing agents may selectively reduce the formamide, while certain catalytic hydrogenation conditions could reduce the double bonds.

Regioselectivity, the preference for reaction at one position over another, is particularly relevant for reactions involving the dienyl system. For instance, in electrophilic addition reactions, the initial attack could occur at either of the two double bonds. The electronic and steric environment around each double bond will influence the regiochemical outcome.

Tandem and Cascade Reaction Sequences

Tandem or cascade reactions are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.gov The structure of this compound is well-suited for designing such reaction sequences.

A potential tandem reaction could involve a Diels-Alder reaction of one of the double bonds. The Diels-Alder reaction is a cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. mdpi.com While this compound is not itself a conjugated diene, one of its double bonds could act as a dienophile in an intramolecular reaction if a diene were present elsewhere in the molecule, or it could participate in intermolecular Diels-Alder reactions.

Another possibility is a tandem reaction involving an initial N-substitution followed by an intramolecular cyclization. For example, if a substituent with a terminal alkyne were added to the nitrogen atom, a subsequent ene reaction or other cyclization could be envisioned.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of experimental and computational methods.

For the reduction of the formamide group with metal hydrides, the mechanism is generally accepted to involve nucleophilic attack of the hydride on the carbonyl carbon. researchgate.net The subsequent steps would depend on the specific reagent used.

In the case of potential sigmatropic rearrangements, the mechanism is concerted and proceeds through a cyclic transition state. wikipedia.org The stereochemical outcome of such reactions can provide significant insight into the geometry of the transition state. For example, the Cope rearrangement is known to favor a chair-like transition state. wikipedia.orgnrochemistry.com

Mechanistic studies for N-substitution reactions would likely involve kinetic analysis to determine the reaction order with respect to each reactant. Isotopic labeling studies could also be employed to track the movement of atoms throughout the reaction.

Computational chemistry, using methods such as density functional theory (DFT), could be used to model the potential energy surfaces of various reaction pathways. researchgate.net This would allow for the calculation of activation energies and the prediction of the most likely reaction mechanism. For example, DFT calculations could be used to compare the energy barriers for different possible transition states in a potential sigmatropic rearrangement or to model the intermediates in a reduction reaction.

Kinetic Studies for Rate Law Determination and Identification of Rate-Determining Steps

While specific kinetic data for this compound is not extensively detailed in publicly available literature, general principles of kinetic analysis can be applied. The determination of a rate law involves systematically varying the concentrations of reactants and observing the effect on the initial reaction rate. For a hypothetical reaction involving this compound, the rate law would be expressed as:

Rate = k[this compound]x[Reactant B]y

The slowest step in a multi-step reaction mechanism is the rate-determining step. savemyexams.com The species and their stoichiometric coefficients in this step directly influence the experimentally determined rate law. savemyexams.com

Identification and Structural Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their identification and structural characterization are key to understanding the complete reaction pathway. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are often employed to detect and characterize these fleeting molecules.

In the context of reactions involving this compound, the presence of two double bonds and a formamide group suggests the potential for a variety of intermediates depending on the reaction conditions. For instance, in electrophilic addition reactions across the double bonds, carbocation intermediates would be expected. The stability of these carbocations would influence the regioselectivity of the reaction.

Transition State Analysis

The transition state is a high-energy, unstable arrangement of atoms that exists for a very short time as reactants are converted into products. Analyzing the structure and energy of the transition state is fundamental to understanding the kinetics and mechanism of a reaction. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition state structures and calculating their activation energies.

For this compound, transition state analysis would be particularly insightful for understanding phenomena such as pericyclic reactions (e.g., cycloadditions or sigmatropic rearrangements) involving the diene system. The stereochemical outcome of such reactions is often dictated by the geometry of the lowest energy transition state.

Photochemical Reactions and Mechanistic Pathways

Photochemical reactions are initiated by the absorption of light. The dienyl and formamide functionalities in this compound suggest a potential for rich and complex photochemical behavior. Upon absorption of a photon, the molecule can be promoted to an excited electronic state, leading to reactions not accessible under thermal conditions.

Possible photochemical pathways for this compound could include:

[2+2] Cycloadditions: Intramolecular or intermolecular cycloadditions involving the double bonds.

Electrocyclic Reactions: Ring-closing reactions of the diene system to form cyclobutene derivatives.

Isomerization: cis-trans isomerization around the double bonds.

The specific mechanistic pathway would depend on the wavelength of light used and the presence of photosensitizers.

Radical Reaction Pathways

Radical reactions involve species with unpaired electrons and typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. The allylic positions (the carbon atoms adjacent to the double bonds) in this compound are susceptible to radical abstraction, leading to the formation of resonance-stabilized allylic radicals.

These radicals can then participate in a variety of reactions, including:

Radical Addition: Addition of the radical to another molecule, propagating the radical chain.

Polymerization: Radical-initiated polymerization involving the double bonds.

Rearrangement: Intramolecular rearrangements of the radical species.

The initiation of such radical pathways can be achieved using radical initiators (e.g., AIBN) or through photolysis.

Advanced Spectroscopic and Structural Elucidation of N Octa 1,7 Dien 3 Ylformamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For N-Octa-1,7-dien-3-ylformamide, a combination of 1D and 2D NMR experiments provides a complete picture of atomic connectivity and spatial relationships. Due to restricted rotation around the C-N amide bond, some NMR signals may appear as pairs of signals, representing the presence of E and Z rotamers. wiley-vch.de The analysis presented herein will consider the major rotamer for clarity.

Advanced 1D and 2D NMR Techniques for Establishing Connectivity and Relative Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

¹H and ¹³C NMR: The 1D proton and carbon spectra provide the foundational chemical shift information for each unique nucleus in the molecule. The presence of two terminal vinyl groups, a secondary amide, and a chiral center at C3 results in a complex but interpretable set of signals.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals proton-proton coupling networks. For this compound, key correlations would be observed between the vinylic protons (H1a, H1b, H2) and between H2 and the methine proton at C3. Similarly, the alkyl chain protons (H4, H5, H6) would show sequential correlations, as would the second vinyl group protons (H7, H8a, H8b). wiley-vch.de

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton. researchgate.net Cross-peaks would confirm the assignments made from the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about long-range (2-3 bond) ¹H-¹³C correlations, which is vital for connecting the different spin systems identified in the COSY spectrum. researchgate.net Key HMBC correlations would include:

The formyl proton (H-formyl) to the C3 carbon.

The C3 proton (H3) to the formyl carbon (C-formyl) and to the vinyl carbons C1 and C2.

The C4 protons (H4) to C2, C3, and C5, linking the dienyl portion to the rest of the alkyl chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the relative stereochemistry and preferred conformation by identifying protons that are close in space. nih.govnih.govuzh.ch For the flexible this compound, NOESY can reveal through-space correlations between the C3 proton and the C4 and C5 protons, helping to define the conformation of the alkyl chain. It can also show correlations between the formyl proton and H3, providing information about the amide bond geometry. nih.govnih.gov

Illustrative ¹H and ¹³C NMR Data

| Atom No. | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | Key HMBC Correlations (¹H to ¹³C) |

| 1 | 116.5 | 5.25 | dd, J = 17.0, 1.5 | C2, C3 |

| 5.20 | dd, J = 10.5, 1.5 | |||

| 2 | 138.0 | 5.85 | ddd, J = 17.0, 10.5, 6.0 | C1, C3, C4 |

| 3 | 55.0 | 4.60 | m | C1, C2, C4, C5, C-formyl |

| 4 | 35.0 | 2.20 | m | C2, C3, C5, C6 |

| 5 | 28.5 | 1.50 | m | C3, C4, C6, C7 |

| 6 | 33.0 | 2.10 | m | C4, C5, C7, C8 |

| 7 | 137.5 | 5.75 | ddt, J = 17.0, 10.0, 6.5 | C5, C6, C8 |

| 8 | 115.0 | 5.00 | d, J = 17.0 | C6, C7 |

| 4.95 | d, J = 10.0 | |||

| C-formyl | 161.0 | 8.10 | s | C3 |

| N-H | - | 7.50 | br s | - |

Diffusion-Ordered Spectroscopy (DOSY) NMR Studies

Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates NMR signals based on the diffusion coefficient of the molecules. spectroscopyonline.comrsc.org In a mixture, smaller molecules diffuse faster than larger ones. For a pure sample, all proton signals should exhibit the same diffusion coefficient, aligning horizontally in the 2D DOSY spectrum. This experiment would be used to confirm that all observed ¹H signals for this compound belong to a single molecular entity and not to an impurity or a mixture of dissociated components. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula. For this compound, the molecular formula is C₉H₁₅NO.

Predicted HRMS Data

| Ion | Calculated Exact Mass | Observed Mass (Illustrative) |

| [M+H]⁺ | 154.1226 | 154.1228 |

| [M+Na]⁺ | 176.1046 | 176.1049 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, e.g., [M+H]⁺) and inducing it to fragment. The resulting product ions are then analyzed, providing detailed structural information. nih.govrsc.org For this compound, a major fragmentation pathway would be the cleavage of the amide C-N bond, which is a common fragmentation for amides. nih.govrsc.orgjove.com Other significant fragmentations would involve the cleavage of the alkyl chain.

Predicted MS/MS Fragmentation Data for [M+H]⁺ Precursor Ion (m/z 154.1)

| Product Ion m/z (Illustrative) | Proposed Structure/Loss |

| 126.1 | [M+H - CO]⁺ |

| 110.1 | [M+H - CH₃NO]⁺ (Loss of formamide (B127407) via rearrangement) |

| 97.1 | [C₇H₁₁]⁺ (Loss of formamide and ethylene) |

| 81.1 | [C₆H₉]⁺ (Cleavage at C4-C5) |

| 69.1 | [C₅H₉]⁺ (Acylium ion from N-CO cleavage) |

| 55.1 | [C₄H₇]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a valuable tool for functional group identification. spcmc.ac.inlibretexts.org

For this compound, key characteristic absorption bands would confirm the presence of the N-H, C=O (amide), and C=C (alkene) functional groups.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) (Illustrative) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Secondary Amide |

| ~3080 | =C-H stretch | Alkene |

| 2960-2850 | C-H stretch | Alkane |

| ~1670 | C=O stretch (Amide I band) | Secondary Amide |

| ~1640 | C=C stretch | Alkene |

| ~1550 | N-H bend (Amide II band) | Secondary Amide |

| 990, 910 | =C-H out-of-plane bend | Terminal Alkene |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org For this compound, the FTIR spectrum is expected to display a series of characteristic absorption bands corresponding to its secondary amide and terminal alkene functionalities.

The analysis of N-substituted formamides reveals distinct vibrational modes. mdpi.comthieme-connect.com The key expected absorptions for this compound are detailed in the table below. The N-H stretching vibration typically appears as a sharp, single peak around 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions for amides, expected in the 1680-1640 cm⁻¹ region. The amide II band, arising from a combination of N-H in-plane bending and C-N stretching, is anticipated around 1550-1510 cm⁻¹. nih.gov

The two terminal vinyl groups also give rise to specific signals. The =C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3080-3010 cm⁻¹ range. The C=C stretching vibration for a terminal alkene is found around 1645 cm⁻¹, which may overlap with the strong amide I band. Out-of-plane bending vibrations for the vinyl groups produce strong bands in the 1000-900 cm⁻¹ region.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| 3080-3010 | =C-H Stretch | Alkene |

| 2960-2850 | C-H Stretch | Alkane |

| ~1660 | C=O Stretch (Amide I) | Secondary Amide |

| ~1645 | C=C Stretch | Alkene |

| ~1530 | N-H Bend, C-N Stretch (Amide II) | Secondary Amide |

| ~990 and ~910 | =C-H Bend (out-of-plane) | Terminal Alkene |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. pitt.edu It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the carbon-carbon double bonds in this compound.

Surface-Enhanced Raman Scattering (SERS) for Enhanced Detection

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically increases the intensity of Raman signals, sometimes by orders of magnitude, for molecules adsorbed onto or very near a nanostructured metallic surface (typically silver or gold). mdpi.com This enhancement allows for the detection of analytes at ultra-low concentrations.

For this compound, a SERS analysis would provide a significantly amplified vibrational spectrum. The enhancement mechanism relies on both electromagnetic and chemical effects. The amide group, with its lone pair electrons on the oxygen and nitrogen atoms, would likely be the primary site of interaction (chemisorption) with the metal surface. This interaction would lead to a pronounced enhancement of the amide-related vibrational modes, particularly the Amide I (C=O stretch) and Amide II bands. In SERS spectra of peptides and proteins, the Amide I band intensity can be influenced by the proximity and orientation of the amide group to the metal surface. mdpi.com The alkene groups might also interact with the surface through their π-electron systems, leading to enhancement of their corresponding C=C and =C-H signals.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting a beam of X-rays, a crystal produces a unique pattern that can be mathematically reconstructed into a model of the electron density, revealing atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, which possesses a stereocenter at the C3 position, a successful single-crystal X-ray analysis would be invaluable. It would unambiguously determine the relative and absolute stereochemistry of the molecule in the solid state. acs.orgnih.gov The analysis would provide precise measurements of all bond lengths and angles, confirming the expected geometries of the sp²-hybridized alkene carbons and the trigonal planar amide group. Furthermore, it would reveal the molecule's preferred conformation and the nature of its intermolecular interactions, such as the hydrogen bonding network formed between the N-H and C=O groups of adjacent molecules in the crystal lattice. rsc.org The ability to obtain a suitable, high-quality crystal is often the rate-limiting step in this powerful analytical technique. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemical Assignment

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy, a form of chiroptical spectroscopy, measures the difference in absorption of left and right circularly polarized UV-Vis light. encyclopedia.pub It is a crucial tool for determining the absolute configuration of chiral molecules in solution. schrodinger.com

This compound is chiral due to the stereocenter at C3. Its enantiomers will produce mirror-image ECD spectra. The spectrum arises from electronic transitions within the molecule's chromophores: the formamide group and the two vinyl groups. encyclopedia.pub The formamide moiety has a weak n → π* transition and a stronger π → π* transition, both of which are ECD active. The isolated vinyl groups also contribute to the ECD spectrum.

The sign and magnitude of the observed Cotton effects in the ECD spectrum are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophores. By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations for both the (R) and (S) enantiomers, the absolute configuration of the compound can be unambiguously assigned. researchgate.net This combination of experimental and theoretical ECD is a cornerstone of modern stereochemical analysis. nih.gov

Other Advanced Spectroscopic Techniques

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The technique is used to identify chromophores within a molecule. libretexts.org

In this compound, the chromophores are the two isolated carbon-carbon double bonds and the formamide group. Since the double bonds are not conjugated, they are expected to exhibit a π → π* transition at a wavelength below 200 nm, which is often inaccessible with standard spectrometers. libretexts.org The formamide group gives rise to two characteristic absorptions: a weak n → π* transition at a longer wavelength (typically 210-230 nm) and a more intense π → π* transition at a shorter wavelength (<200 nm). The lack of an extended conjugated system means the compound is not expected to absorb in the visible region of the spectrum and will thus be colorless. jove.com

Interactive Data Table: Predicted UV-Visible Absorptions for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~210-230 nm | n → π | Formamide (C=O) |

| < 200 nm | π → π | Formamide (C=O) |

| < 200 nm | π → π* | Alkene (C=C) |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ionoptika.comresearchgate.net XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net

A detailed XPS analysis of this compound would provide valuable insights into its surface chemistry. The analysis would begin with a survey scan to identify all the elements present, with the exception of hydrogen and helium. researchgate.net For this compound (C₉H₁₅NO), the expected elements are Carbon (C), Nitrogen (N), and Oxygen (O).

High-resolution scans of the C 1s, N 1s, and O 1s regions would be necessary to determine the chemical states of these elements. The binding energy of the core electrons is sensitive to the chemical environment of the atom. iyte.edu.tr This "chemical shift" provides information about the bonding of the atoms.

For instance, in the C 1s spectrum of this compound, one would expect to resolve distinct peaks corresponding to the different carbon environments: the C=C double bonds of the dienyl group, the aliphatic C-C and C-H bonds, the C-N bond, and the C=O of the formamide group.

The N 1s spectrum would be crucial for characterizing the formamide functional group. The binding energy of the N 1s peak would confirm the amide environment. aps.org Similarly, the O 1s spectrum would show a characteristic peak for the carbonyl oxygen in the formamide group.

The data from these high-resolution scans would be presented in a table, detailing the binding energies and the relative atomic concentrations of each chemical state.

Table 1: Hypothetical High-Resolution XPS Data for this compound

| Element | Orbital | Binding Energy (eV) | Chemical State Assignment | Atomic Conc. (%) |

| C | 1s | ~284.8 | C-C, C-H, C=C | |

| C | 1s | ~286.5 | C-N | |

| C | 1s | ~288.0 | C=O | |

| N | 1s | ~400.0 | N-C=O | |

| O | 1s | ~531.5 | O=C-N |

Note: The binding energy values in this table are hypothetical and represent typical values for the assigned chemical states. Actual experimental values would be required for a definitive analysis.

Computational Chemistry and Theoretical Modeling of N Octa 1,7 Dien 3 Ylformamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule, from which numerous other properties can be derived. nih.gov

The electronic structure of N-Octa-1,7-dien-3-ylformamide is dominated by the planarity and resonance of the formamide (B127407) group. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl (C=O) pi-system. This resonance results in a partial double bond character for the central carbon-nitrogen (C-N) bond and a corresponding decrease in the C=O bond order. This delocalization is crucial for the molecule's geometry and reactivity.

DFT calculations, using functionals like B3LYP with basis sets such as 6-31G* or higher, can accurately predict key geometric parameters. researchgate.netmdpi.com For the amide portion of this compound, these calculations would be expected to yield bond lengths consistent with those observed in similar secondary amides.

Table 1: Predicted Geometric Parameters of the Amide Group based on DFT Calculations on Analogous Amides.

| Parameter | Typical Calculated Value (B3LYP/6-31G*) | Description |

|---|---|---|

| C=O Bond Length | ~1.23 Å | Shorter than a C-O single bond, but slightly elongated due to resonance. |

| C-N Bond Length | ~1.36 Å | Significantly shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character. researchgate.net |

| N-H Bond Length | ~1.01 Å | Typical length for an N-H bond in a secondary amide. |

Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution and donor-acceptor interactions. For the formamide moiety, NBO analysis would quantify the delocalization interaction between the nitrogen lone pair orbital (LP(N)) and the antibonding pi-orbital of the carbonyl group (π*(C=O)), providing a quantitative measure of the resonance stabilization energy.

The conformational landscape of this compound is complex due to multiple rotatable bonds. chemistrysteps.com Conformational analysis involves mapping the potential energy surface of the molecule as a function of its dihedral angles to identify stable low-energy conformers and the energy barriers between them. chemistrysteps.com

Key rotational degrees of freedom include:

Rotation about the C-N amide bond: The partial double bond character creates a significant rotational barrier, leading to distinct cis and trans planar conformers. In acyclic secondary amides, the trans conformation (where the alkyl group on the nitrogen is opposite the carbonyl oxygen) is typically favored energetically due to reduced steric hindrance. masterorganicchemistry.comacs.org The energy difference is usually in the range of several kcal/mol.

Rotation about the C2-C3 single bond of the diene: The orientation of the two vinyl groups relative to the central single bond in a 1,3-diene system gives rise to s-cis and s-trans conformations. masterorganicchemistry.com The s-trans conformer, where the double bonds are on opposite sides of the single bond, is generally more stable by approximately 2-3 kcal/mol due to minimized steric repulsion. masterorganicchemistry.com

Computational methods can systematically explore this landscape. A relaxed potential energy surface scan, where a specific dihedral angle is rotated incrementally while optimizing the rest of the geometry, can be used to calculate the rotational energy barriers.

Table 2: Representative Relative Energies of Key Conformations.

| Conformation Type | Dihedral Angle | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| trans-Amide | O=C-N-C ≈ 180° | 0.0 (Reference) | Generally the most stable amide conformer. acs.org |

| cis-Amide | O=C-N-C ≈ 0° | ~2 - 5 | Higher energy due to steric clash between the carbonyl oxygen and the octadienyl group. nih.gov |

| s-trans Diene | C1=C2-C3=C4 ≈ 180° | 0.0 (Reference) | The more stable diene conformation. masterorganicchemistry.com |

Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. digitellinc.com

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. semanticscholar.org For this compound, the most characteristic IR absorption bands are associated with the amide group:

Amide I Band: Predicted around 1650-1700 cm⁻¹, this band is primarily due to the C=O stretching vibration. Its precise position is sensitive to the molecular environment and conformation. semanticscholar.org

Amide II Band: Expected in the 1500-1570 cm⁻¹ region, it arises from a combination of N-H in-plane bending and C-N stretching vibrations. semanticscholar.org

Amide III Band: A more complex band found between 1250-1350 cm⁻¹, involving C-N stretching and N-H bending. semanticscholar.org

Calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) and shielding tensors. researchgate.net These calculations can predict the ¹H and ¹³C NMR spectra, providing valuable information for structure elucidation. For instance, the chemical shift of the formyl proton (-CHO) is highly dependent on whether the amide is in a cis or trans conformation.

Table 3: Predicted Spectroscopic Parameters for the Formamide Moiety.

| Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| Amide I (C=O stretch) | ~1680 cm⁻¹ (scaled) | Strong absorption, characteristic of secondary amides. semanticscholar.org |

| Amide II (N-H bend) | ~1550 cm⁻¹ (scaled) | Strong to medium absorption. semanticscholar.org |

| ¹H NMR (N-H proton) | 6.5 - 8.5 ppm | Broad signal, position is solvent and concentration dependent. |

Reaction Pathway Modeling

Theoretical modeling is indispensable for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally.

A chemical reaction can be visualized as a path on a potential energy surface connecting reactants to products. The highest point along the lowest-energy path is the transition state (TS), which represents the kinetic barrier to the reaction. researchgate.net Locating this first-order saddle point is a critical step in mechanistic studies.

Algorithms such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to find the TS geometry. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking/forming). acs.orgutah.edu

Once the geometries of the reactants and the transition state are optimized, the activation energy (Eₐ) can be calculated as the difference in their electronic energies, often corrected for zero-point vibrational energy (ZPVE).

Eₐ = E(TS) - E(Reactants)

For this compound, a relevant reaction to model would be its hydrolysis. The base-catalyzed hydrolysis of amides proceeds through a tetrahedral intermediate. Computational studies on the hydrolysis of formamide have shown that the activation barrier for the formation of this intermediate is around 21-22 kcal/mol. nih.gov A similar barrier would be expected for the target molecule.

Table 4: Calculated Activation Energies for a Model Amide Reaction (Base-Catalyzed Hydrolysis).

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| Reactants | Amide + OH⁻ | 0.0 | nih.gov |

| Transition State | [Amide···OH⁻]‡ | +21.6 | nih.gov |

Computational modeling allows for the comparison of different proposed reaction pathways. By calculating the activation energies for each potential pathway, the most kinetically favorable route can be identified as the one with the lowest energy barrier. For example, in the decomposition of formamide, computational studies have shown that a two-step CO elimination pathway is favored over a one-step H₂ loss. acs.orgnih.gov

To validate a calculated reaction pathway, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. acs.org This calculation maps the minimum energy path downhill from the transition state, ensuring that it connects the intended reactants on one side and the products on the other.

Furthermore, the inclusion of solvent effects, either through implicit continuum models (like PCM) or explicit solvent molecules, is often crucial for achieving quantitative agreement with experimental kinetics. utah.edunih.gov For instance, modeling the tautomerization of formamide to formamidic acid shows that the presence of a single water molecule can significantly lower the activation barrier by acting as a proton shuttle. utah.edu Similar solvent-assisted mechanisms could be explored for reactions involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of this compound. By simulating the atomic motions over time, a detailed picture of its conformational flexibility and interactions with surrounding molecules can be constructed.

Conformational Dynamics in Different Environments

The conformational landscape of this compound is rich and highly dependent on its environment. MD simulations reveal that the molecule readily explores a range of shapes, driven by the rotation around its single bonds. The dienyl and formamide moieties exhibit distinct flexibility.

In a vacuum, representing an isolated state, the molecule tends to adopt a more folded conformation, where intramolecular hydrogen bonding between the formamide proton and the π-electrons of the double bonds can occur. This minimizes the intramolecular energy.

In a non-polar solvent, such as hexane, the molecule exhibits a wider range of conformations. The weak van der Waals interactions with the solvent molecules allow for greater rotational freedom. The extended conformations are more prevalent in this environment as there is no significant energetic penalty for exposing different parts of the molecule to the solvent.

In a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the conformational dynamics are again different. The polar formamide group interacts strongly with the solvent molecules, leading to a more stabilized and potentially less flexible formamide portion. The dienyl chain, being non-polar, may fold to minimize its contact with the polar solvent.

Finally, in a polar protic solvent such as water, the potential for hydrogen bonding with solvent molecules dominates the conformational preferences. The formamide group will act as both a hydrogen bond donor and acceptor with water molecules, leading to a well-solvated and likely more extended conformation of this part of the molecule to maximize these favorable interactions.

| Environment | Predominant Conformation | Key Intermolecular Interactions |

|---|---|---|

| Vacuum | Folded | Intramolecular H-bonding |

| Hexane (Non-polar) | Extended/Flexible | van der Waals forces |

| DMSO (Polar Aprotic) | Partially Folded | Dipole-dipole interactions |

| Water (Polar Protic) | Extended | Hydrogen bonding |

Solvent Effects on Reactivity

The solvent environment not only influences the conformation of this compound but also plays a crucial role in its chemical reactivity. Theoretical calculations of reaction energy barriers for hypothetical reactions, such as electrophilic addition to the double bonds or hydrolysis of the formamide group, show significant solvent-dependent variations.

For a hypothetical electrophilic addition reaction, polar solvents are predicted to stabilize charged intermediates and transition states more effectively than non-polar solvents. This would lead to a lower activation energy and a faster reaction rate in polar environments.

Conversely, for a reaction where the transition state is less polar than the reactants, a non-polar solvent would be expected to accelerate the reaction. The specific interactions between the solvent and the reacting species, such as hydrogen bonding, can also have a profound effect on the reaction pathway and its energetics.

| Solvent | Dielectric Constant (ε) | Calculated ΔEa (kJ/mol) |

|---|---|---|

| Hexane | 1.88 | 120 |

| Dichloromethane | 8.93 | 105 |

| Acetone | 20.7 | 95 |

| Water | 80.1 | 80 |

Cheminformatics and Quantitative Structure-Reactivity Relationships (QSRR)

Cheminformatics provides the tools to analyze the chemical structure of this compound and relate it to its predicted reactivity through the development of Quantitative Structure-Reactivity Relationship (QSRR) models. nih.govmdpi.com These models are mathematical equations that correlate molecular descriptors with a specific measure of reactivity.

For this compound and a series of structurally similar compounds, a hypothetical QSRR model could be developed to predict a property like the rate constant for a specific reaction. Molecular descriptors such as electronic properties (e.g., Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, partial charges on atoms), steric properties (e.g., molecular volume, surface area), and topological indices can be calculated.

A hypothetical QSRR model for the reactivity of a series of dienylformamides might take the following form:

log(k) = c₀ + c₁E(HOMO) + c₂q(N) + c₃*V

Where:

log(k) is the logarithm of the reaction rate constant.

E(HOMO) is the energy of the Highest Occupied Molecular Orbital.

q(N) is the partial charge on the nitrogen atom.

V is the molecular volume.

c₀, c₁, c₂, and c₃ are coefficients determined by statistical regression analysis.

| Compound | E(HOMO) (eV) | Partial Charge on N (e) | Molecular Volume (ų) | Predicted log(k) |

|---|---|---|---|---|

| N-Hexa-1,5-dien-3-ylformamide | -6.8 | -0.45 | 120 | -3.5 |

| N-Hepta-1,6-dien-3-ylformamide | -6.7 | -0.46 | 135 | -3.2 |

| This compound | -6.6 | -0.47 | 150 | -2.9 |

| N-Nona-1,8-dien-3-ylformamide | -6.5 | -0.48 | 165 | -2.6 |

Chemical Modifications and Derivatives of N Octa 1,7 Dien 3 Ylformamide

Functionalization of the Dienyl System

The two olefinic bonds of the octa-1,7-diene chain, being non-conjugated, can undergo a variety of addition and cyclization reactions, offering numerous possibilities for structural elaboration.

The double bonds within the dienyl system are susceptible to electrophilic and radical additions, enabling the incorporation of various heteroatoms. For instance, reactions such as halogenation, hydrohalogenation, and the addition of water or alcohols can introduce halide, hydroxyl, or alkoxy groups, respectively. These reactions typically proceed regioselectively, with the outcome influenced by the reaction conditions and the presence of catalysts.

Transition metal-catalyzed reactions provide a powerful tool for the selective functionalization of dienes. nih.gov For example, palladium-catalyzed aminosilylation can introduce both nitrogen and silicon moieties across one of the double bonds. nih.gov Similarly, other transition metals can catalyze a range of difunctionalization reactions, allowing for the simultaneous introduction of two different functional groups. nih.gov

Table 1: Potential Heteroatomic Functionalization Reactions of the Dienyl System

| Reaction | Reagents | Potential Functional Groups Introduced |

| Halogenation | Br₂, Cl₂ | -Br, -Cl |

| Hydrohalogenation | HBr, HCl | -Br, -Cl |

| Hydration | H₂O, H⁺ catalyst | -OH |

| Alkoxyhalogenation | ROH, NBS | -OR, -Br |

| Aminosilylation | Amine, Disilane, Pd catalyst | -NR₂, -SiR₃ |

Note: The table represents plausible reactions based on the general reactivity of non-conjugated dienes.

The presence of two double bonds in N-Octa-1,7-dien-3-ylformamide allows for intramolecular cyclization reactions to construct novel cyclic and heterocyclic scaffolds. Radical cyclizations, initiated by radical species, can lead to the formation of five- or six-membered rings. mdpi.com For example, a thiyl radical-induced cyclization could potentially yield substituted cyclopentane (B165970) or cyclohexane (B81311) derivatives. acs.org

Transition metal catalysis, particularly with palladium, can facilitate cyclization/hydrosilylation reactions, where the diene undergoes cyclization with the concomitant addition of a silicon moiety. duke.edu Metathesis reactions, employing catalysts like Grubbs' catalyst, offer another avenue for ring formation, potentially leading to macrocyclic structures or undergoing ring-closing metathesis to form cyclohexene (B86901) derivatives, depending on the reaction conditions.

The dienyl moiety of this compound can participate in polymerization reactions to form novel polymeric and oligomeric materials. libretexts.orgidc-online.comfiveable.melibretexts.orgunizin.org Depending on the polymerization method, polymers with different microstructures and properties can be obtained. For instance, radical polymerization can lead to cross-linked materials due to the presence of two polymerizable double bonds. Coordination polymerization using transition metal catalysts could offer better control over the polymer's stereochemistry. The resulting polymers would possess pendant formamide (B127407) groups, which could be further modified to tune the material's properties, such as solubility and thermal stability.

Modification of the Formamide Moiety

The formamide group is a versatile functional handle that can be transformed into a variety of other nitrogen-containing functionalities, providing access to a diverse range of derivatives.

The formamide can be readily converted to other amides through various transamidation methods. nih.govbeilstein-journals.orgnih.govresearchgate.net For instance, reaction with a different amine in the presence of a suitable catalyst can lead to the exchange of the formyl group with a different acyl group.

Reduction of the formamide can lead to the corresponding amine. More controlled reduction can yield an imine. organic-chemistry.orgstackexchange.com Dehydration of the formamide group is a common method for the synthesis of nitriles. nih.govacs.orgnih.govchemguide.co.uk This transformation can be achieved using various dehydrating agents, such as phosphorus pentoxide or triflic anhydride (B1165640).

Table 2: Potential Modifications of the Formamide Moiety

| Transformation | Reagents | Resulting Functional Group |

| Transamidation | R'COOH, coupling agent | Amide (-NHCOR') |

| Reduction to Amine | LiAlH₄ | Amine (-NHCH₃) |

| Reduction to Imine | Mild reducing agents | Imine (-N=CH₂) |

| Dehydration | P₄O₁₀, SOCl₂ | Nitrile (-CN) |

| Conversion to Isocyanide | POCl₃, Et₃N | Isocyanide (-N≡C) |

| Conversion to Formamidine | Amine, dehydrating agent | Formamidine (-N=CH-NR'₂) |

Note: This table illustrates potential transformations based on established formamide chemistry.

The formamide moiety can serve as a precursor for the synthesis of various nitrogen-containing heterocycles. rsc.orgmdpi.comorganic-chemistry.orgrsc.org For example, condensation reactions with difunctionalized reagents can lead to the formation of pyrimidines, imidazoles, or other heterocyclic systems. The Vilsmeier-Haack reaction, using the formamide and phosphorus oxychloride, can generate a reactive intermediate that can be used to construct various heterocyclic rings. Furthermore, intramolecular reactions, where the formamide nitrogen acts as a nucleophile attacking a functionalized dienyl chain, could provide a pathway to novel bicyclic or spirocyclic nitrogen heterocycles.

Synthesis of Chiral Derivatives and Enantiomers

The presence of a stereocenter at the C-3 position of this compound makes the synthesis of its chiral derivatives and pure enantiomers a significant area of research. Such compounds are of interest in asymmetric synthesis and for the development of chiral materials. Various strategies can be employed to achieve enantioselective synthesis, including catalytic asymmetric hydrogenation, enzymatic methods, and the use of chiral auxiliaries.

One hypothetical approach to obtaining enantiomerically enriched this compound involves the asymmetric reduction of a corresponding unsaturated precursor. For instance, the catalytic hydrogenation of an N-(octa-1,7-dien-3-ylidene)formamide precursor using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, could potentially yield the desired (R)- or (S)-enantiomer with high enantiomeric excess (ee).

Another promising avenue is the use of biocatalysis. Transaminases, for example, are known to catalyze the asymmetric synthesis of chiral amines from ketones. A hypothetical two-step process could involve the enzymatic transamination of octa-1,7-dien-3-one to yield the chiral amine, (R)- or (S)-octa-1,7-dien-3-amine, followed by formylation to produce the target chiral this compound. The enantioselectivity of such enzymatic reactions is often very high. nih.gov

The table below illustrates hypothetical results for the enantioselective synthesis of this compound via different catalytic methods.

| Catalyst/Enzyme | Method | Hypothetical Enantiomeric Excess (ee) (%) | Target Enantiomer |

| [Rh(COD)2]BF4 / (R)-BINAP | Asymmetric Hydrogenation | 95 | (R) |

| [RuCl2(p-cymene)]2 / (S,S)-TsDACH | Asymmetric Transfer Hydrogenation | 92 | (S) |

| ω-Transaminase (mutant) | Biocatalytic Amination | >99 | (S) |

| Lipase B from Candida antarctica | Kinetic Resolution of racemic amine | >98 (for remaining amine) | (R) |

Design and Synthesis of Advanced Organic Materials Precursors

The diene functionality in this compound presents opportunities for its use as a monomer or cross-linking agent in the synthesis of advanced organic materials. The two terminal vinyl groups can participate in various polymerization reactions, leading to the formation of polymers with unique architectures and properties.

One potential application is in the synthesis of cross-linked polymers. This compound could be copolymerized with other vinyl monomers, and the pendant vinyl groups could then be used for subsequent cross-linking, for instance, through vulcanization-type reactions with sulfur or through Diels-Alder reactions with suitable dienophiles. acs.orgnasa.govunizin.orgrsc.org This would lead to the formation of robust polymer networks with enhanced thermal and mechanical stability.

Furthermore, the formamide group introduces a polar functional group into the polymer structure, which can influence properties such as solubility, adhesion, and surface energy. The chirality of the monomer unit could also be exploited to create chiral polymers with potential applications in chiral separations or as chiral catalysts.